molecular formula Ag B085066 Silver-107 CAS No. 14378-37-1

Silver-107

Cat. No. B085066
CAS RN: 14378-37-1
M. Wt: 106.90509 g/mol
InChI Key: BQCADISMDOOEFD-BJUDXGSMSA-N
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Patent
US06355408B1

Procedure details

A photothermographic silver soap dispersion was prepared as described in U.S. Pat. No. 5,434,043. A second ligand, tetrachlorophthalic acid, capable of coordination with silver was then added and allowed to exchange with the dispersed silver salt to form a shell of silver tetrachlorophthalate on the original core. Photothermographic films were then constructed also as described in U.S. Pat. No. 5,434,043.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:16])=[C:4]([Cl:15])[C:5]([Cl:14])=[C:6]([C:11]([OH:13])=[O:12])[C:7]=1[C:8]([OH:10])=[O:9].[Ag:17]>>[Ag:17].[Cl:1][C:2]1[C:3]([Cl:16])=[C:4]([Cl:15])[C:5]([Cl:14])=[C:6]([C:11]([O-:13])=[O:12])[C:7]=1[C:8]([O-:10])=[O:9].[Ag+2:17] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1C(=O)O)C(=O)O)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Ag]
Name
Type
product
Smiles
ClC=1C(=C(C(=C(C1C(=O)[O-])C(=O)[O-])Cl)Cl)Cl.[Ag+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06355408B1

Procedure details

A photothermographic silver soap dispersion was prepared as described in U.S. Pat. No. 5,434,043. A second ligand, tetrachlorophthalic acid, capable of coordination with silver was then added and allowed to exchange with the dispersed silver salt to form a shell of silver tetrachlorophthalate on the original core. Photothermographic films were then constructed also as described in U.S. Pat. No. 5,434,043.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:16])=[C:4]([Cl:15])[C:5]([Cl:14])=[C:6]([C:11]([OH:13])=[O:12])[C:7]=1[C:8]([OH:10])=[O:9].[Ag:17]>>[Ag:17].[Cl:1][C:2]1[C:3]([Cl:16])=[C:4]([Cl:15])[C:5]([Cl:14])=[C:6]([C:11]([O-:13])=[O:12])[C:7]=1[C:8]([O-:10])=[O:9].[Ag+2:17] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1C(=O)O)C(=O)O)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Ag]
Name
Type
product
Smiles
ClC=1C(=C(C(=C(C1C(=O)[O-])C(=O)[O-])Cl)Cl)Cl.[Ag+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.